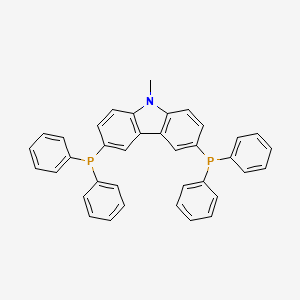
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure features a carbazole core with two diphenylphosphino groups attached at the 3 and 6 positions, and a methyl group at the 9 position. This unique arrangement imparts specific electronic and steric properties that are beneficial in catalysis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole as the core structure.
Functionalization: The 3 and 6 positions of the carbazole are functionalized with diphenylphosphino groups.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole undergoes various chemical reactions, primarily due to the presence of the diphenylphosphino groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used for the oxidation of phosphine groups.
Coordination: Transition metals such as palladium, platinum, or iridium are commonly used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, these complexes are often used as catalysts in various chemical reactions.
科学的研究の応用
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole has several applications in scientific research:
作用機序
The mechanism of action of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole primarily involves its ability to coordinate with transition metals. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The diphenylphosphino groups provide both steric and electronic effects that stabilize the metal-ligand complex, facilitating various catalytic processes .
類似化合物との比較
Similar Compounds
- 2,4-Bis(diphenylphosphino)pyrimidine dioxide
- 4,6-Bis(diphenylphosphino)pyrimidine dioxide
- 3,6-Bis(diphenylphosphino)pyridazine dioxide
Uniqueness
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs, which may have different substitution patterns and, consequently, different reactivity and stability profiles .
特性
分子式 |
C37H29NP2 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
(6-diphenylphosphanyl-9-methylcarbazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C37H29NP2/c1-38-36-24-22-32(39(28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)40(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
InChIキー |
YYSBLYAOKRCSCC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501011.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B12501026.png)

![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)
![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)

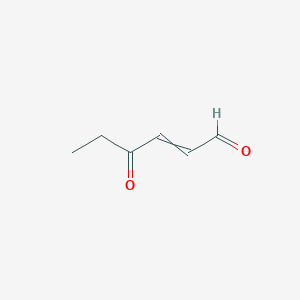
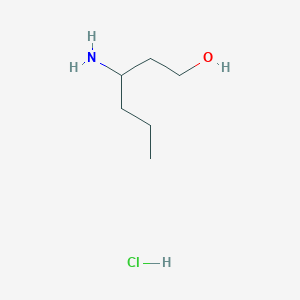
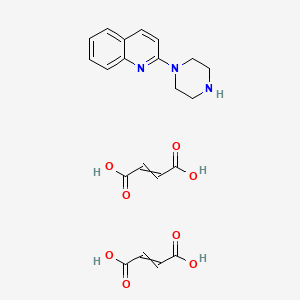
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
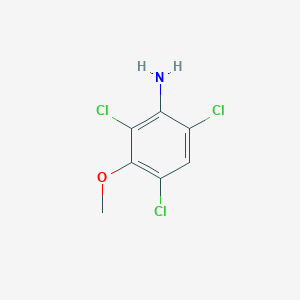
![2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol](/img/structure/B12501085.png)
